molecular formula C17H12N6 B12583313 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine CAS No. 605647-39-0

2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine

Cat. No.: B12583313
CAS No.: 605647-39-0
M. Wt: 300.32 g/mol
InChI Key: WXYKFMCIKBZGRS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine , derived from its biphenyl core substituted with two pyridine rings and a tetrazole moiety. The numbering begins at the central phenyl ring, with the tetrazole group at position 2 and the pyridin-3-yl substituent at position 3 (Figure 1). The molecular formula is $$ \text{C}{17}\text{H}{11}\text{N}_{6} $$, yielding a molecular weight of 317.32 g/mol.

Key structural features :

  • A central phenyl ring linked to a 2H-tetrazole group at position 2.
  • A pyridin-3-yl substituent at position 3 of the phenyl ring.
  • A second pyridine ring attached to the tetrazole’s C5 position.

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a near-planar geometry for the tetrazole and adjacent pyridine rings, with dihedral angles of $$ 2.1^\circ $$ between the tetrazole and central phenyl ring. Bond lengths within the tetrazole ring ($$ \text{N–N} = 1.32 \, \text{Å}, \, \text{C–N} = 1.33 \, \text{Å} $$) indicate partial double-bond character, consistent with aromatic stabilization.

Conformational flexibility :

  • Two rotamers (1a and 1b ) are predicted in the gas phase due to restricted rotation around the phenyl-tetrazole bond (energy barrier: $$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$).
  • Rotamer 1a (71% population) adopts a syn conformation, while 1b (29%) is anti, as evidenced by UV–Vis spectroscopy in ethanol.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) confirms a monoclinic crystal system ($$ P2_1/c $$) with unit cell parameters $$ a = 8.23 \, \text{Å}, \, b = 12.45 \, \text{Å}, \, c = 14.72 \, \text{Å}, \, \beta = 98.7^\circ $$. The tetrazole ring exhibits slight puckering (puckering amplitude $$ Q = 0.12 \, \text{Å} $$), while intermolecular $$ \pi $$-stacking interactions (3.48 Å) stabilize the lattice (Figure 2).

Selected crystallographic parameters :

Parameter Value
Space group $$ P2_1/c $$
Z 4
Density (calc.) 1.45 g/cm³
R-factor 0.039

Comparative Analysis with Related Tetrazole-Pyridine Hybrid Systems

Compared to analogs like 2-[2-(3-fluoro-5-pyridin-3-yloxyphenyl)tetrazol-5-yl]pyridine and 2-[2-(3-fluoro-5-pyridin-2-ylphenyl)tetrazol-5-yl]pyridine, this compound lacks electron-withdrawing substituents (e.g., fluorine), resulting in:

  • Reduced dipole moment : $$ 4.2 \, \text{D} $$ vs. $$ 5.1 \, \text{D} $$ in fluorinated analogs.
  • Enhanced π-conjugation : Absorption maxima at $$ \lambda_{\text{max}} = 278 \, \text{nm} $$, red-shifted by 12 nm relative to fluorinated derivatives.
  • Thermal stability : Melting point $$ 120.3^\circ \text{C} $$, lower than fluorinated analogs ($$ 128^\circ \text{C} $$) due to weaker intermolecular interactions.

Coordination chemistry contrasts :

  • Unlike 5-(2-pyridyl)tetrazolate complexes, this ligand favors N2 coordination (tetrazole N2–Mo bond length: $$ 2.08 \, \text{Å} $$) over N1, as confirmed by $$ ^{13}\text{C} $$ NMR ($$ \delta = 164.8 \, \text{ppm} $$).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

605647-39-0

Molecular Formula

C17H12N6

Molecular Weight

300.32 g/mol

IUPAC Name

2-[2-(3-pyridin-3-ylphenyl)tetrazol-5-yl]pyridine

InChI

InChI=1S/C17H12N6/c1-2-10-19-16(8-1)17-20-22-23(21-17)15-7-3-5-13(11-15)14-6-4-9-18-12-14/h1-12H

InChI Key

WXYKFMCIKBZGRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine generally follows a multi-step synthetic route that includes:

Specific Synthetic Routes

  • Route A: Direct Coupling Method

    • Reagents : Pyridine-3-ylboronic acid, 5-phenyl-1H-tetrazole.
    • Solvent : Dry dimethyl sulfoxide (DMSO).
    • Catalyst : Copper(I) oxide (Cu₂O).
    • Conditions : The reaction mixture is stirred at 100 °C for 15 hours under an oxygen atmosphere.
    • Yield : Approximately 87% yield of the desired product.
    • Characterization : Confirmed via NMR spectroscopy and X-ray diffraction analysis.
  • Route B: Sequential Synthesis

    • Step 1 : Synthesis of an intermediate tetrazole using sodium azide and a pyridine derivative in dimethylformamide (DMF) with acetic acid as a catalyst.
    • Step 2 : Coupling of the intermediate with another pyridine derivative using palladium-catalyzed cross-coupling methods.
    • Yield : Varies depending on the specific intermediates used but generally achieves high yields (80–90%).
    • Characterization : High-resolution mass spectrometry and IR spectroscopy are employed to confirm the structure.

Reaction Conditions and Yields

The following table summarizes the various methods, conditions, and yields reported for the synthesis of this compound:

Method Reagents Conditions Yield (%) Characterization Techniques
Direct Coupling Pyridine-3-ylboronic acid, Tetrazole DMSO, Cu₂O, 100 °C, O₂ ~87 NMR, X-ray diffraction
Sequential Synthesis Sodium azide, Pyridine derivatives DMF, Acetic acid 80–90 Mass spectrometry, IR

Characterization of the Compound

Characterization of synthesized this compound is crucial for confirming its structure and purity. Common techniques include:

Chemical Reactions Analysis

Tetrazole Ring Reactions

The tetrazole moiety participates in:

  • Nucleophilic Substitution : Reacts with electrophiles at N2/N3 positions due to high electron density.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) via nitrogen lone pairs.

Pyridine Ring Reactions

The pyridine groups undergo:

  • Electrophilic Substitution : Limited reactivity due to electron deficiency; occurs at meta/para positions if activated.

  • Redox Reactions : Reduction to piperidine derivatives under hydrogenation conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, such as:

  • Suzuki–Miyaura : With aryl boronic acids to form biaryl systems .

  • Conditions : Pd(OAc)₂, K₂CO₃, 80°C in ethanol .

Example Reaction :

Reaction ComponentDetails
Substrate 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine
Coupling Partner 4-Methoxyphenylboronic acid
Product 4-Methoxybiaryl-tetrazole-pyridine hybrid

Substituent Effects on Reactivity

Electron-withdrawing/donating groups on the phenyl or pyridine rings modulate reactivity:

Substituent PositionEffect on Reactivity
Pyridine C-4 Enhances electrophilic substitution
Phenyl C-3 Increases steric hindrance

Biological Activity and Derivatization

Predicted multitarget activity includes:

  • Analgesic and Neuroprotective Effects : Pa = 0.795 (PASS prediction) .

  • Phospholipase D Inhibition : Pa = 0.788 .

Derivatives are synthesized via:

  • Hetarylation : Direct coupling of tetrazole with substituted pyridines .

  • Reductive Amination : To introduce alkyl/aryl amine side chains.

Scientific Research Applications

Medicinal Chemistry

  • Metabotropic Glutamate Receptor Antagonism :
    • 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine has been identified as a potent antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This property positions it as a candidate for treating neurological disorders such as anxiety, depression, and schizophrenia due to its ability to modulate neurotransmitter release and signaling pathways associated with mood regulation.
  • Anti-inflammatory Research :
    • The compound's structure allows for exploration in anti-inflammatory research. Studies suggest that derivatives of tetrazole compounds can exhibit significant anti-inflammatory effects, making them potential candidates for developing new therapeutic agents.
  • Anticancer Properties :
    • Initial findings indicate that compounds with similar structures may possess anticancer properties. The dual functionality of the tetrazole and pyridine rings could allow for selective targeting of cancer cells, although more research is needed to fully understand these mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including coupling techniques such as Chan–Evans–Lam coupling or other palladium-catalyzed methods. These synthetic pathways yield high purity compounds suitable for biological testing.

Case Study 1: Neurological Disorders

A study investigated the binding affinity of this compound to mGlu5 receptors in vitro. Results demonstrated effective inhibition of receptor activity, leading to altered neurotransmitter dynamics associated with cognitive function and mood stabilization. This highlights the compound's potential as a therapeutic agent in treating various neurological conditions.

Case Study 2: Anti-inflammatory Activity

Research on similar tetrazole derivatives has shown promising results in reducing inflammation markers such as TNF-α and IL-6. These findings suggest that this compound could be effective in developing treatments for inflammatory diseases.

Comparative Data Table

Compound NameStructureNotable Features
6-(1H-Tetrazol-5-yl)pyridin-3-amineStructureExhibits antioxidant properties; used in metal complexation studies.
3-(5-Pyridin-2-yltetrazol-2-yl)benzonitrileStructureKnown for selective inhibition of specific biological targets.
4-(1H-Tetrazol-5-yl)pyridineStructureDisplays potential in energetic materials due to its nitrogen-rich structure.

Mechanism of Action

The mechanism of action of 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Pyridine Position : The placement of pyridine (e.g., 2- vs. 3-position) significantly affects electronic properties and binding affinity. For example, 2-pyridyl substitution enhances mGlu5 receptor antagonism compared to 3-pyridyl derivatives .

Pharmacological Activity

The target compound shares pharmacological relevance with structurally related mGlu5 receptor antagonists:

Compound Biological Activity (mGlu5) Oral Bioavailability Species Cross-Reactivity References
2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine Potent antagonist (IC50 < 10 nM) High (rat) Rat, human
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Not reported for mGlu5 N/A N/A
5-(Thiophen-2-yl)-2H-tetrazole (3e) Antibacterial (MIC = 2–8 µg/mL) Low Bacterial

Key Findings :

  • The target compound’s pyridin-3-ylphenyl group enhances receptor occupancy (90% at 3 mg/kg in rats) compared to non-pyridine-substituted tetrazoles like 3e, which lack CNS activity .
  • Tetrazole Position : 2H-tetrazole isomers (vs. 1H) improve metabolic stability, as seen in angiotensin II receptor inhibitors with similar scaffolds .

Key Insights :

  • The target compound’s synthesis is more resource-intensive due to the need for boronic acid intermediates and transition-metal catalysts.
  • Regioselectivity : Multi-step protocols (e.g., aryl diazonium salt reactions) are required to avoid mixtures of 1H- and 2H-tetrazole isomers .

Comparison :

    Biological Activity

    2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine is a compound of interest due to its potential biological activities, particularly as a metabotropic glutamate receptor antagonist. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C15H13N5C_{15}H_{13}N_5 with a molecular weight of approximately 269.3 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.

    The compound primarily acts as an antagonist for the metabotropic glutamate subtype 5 (mGlu5) receptor. This receptor plays a crucial role in various neurological processes and is implicated in conditions such as anxiety, depression, and schizophrenia. The antagonistic action can lead to modulation of neurotransmitter release and neuronal excitability.

    Pharmacological Effects

    • Neuroprotective Effects : Studies have indicated that mGlu5 receptor antagonists can provide neuroprotection in models of neurodegenerative diseases by reducing excitotoxicity and inflammation.
    • Analgesic Properties : Research has shown that compounds targeting mGlu5 receptors can exhibit analgesic effects, making them potential candidates for pain management therapies.
    • Antidepressant-like Activity : Animal studies have suggested that antagonism of mGlu5 receptors may lead to antidepressant-like effects, highlighting the therapeutic potential in mood disorders.

    Case Studies

    • Study on mGlu5 Antagonists : A study published in PubMed demonstrated that 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine exhibited high potency as an mGlu5 receptor antagonist with favorable pharmacokinetic properties, including good brain penetration and oral bioavailability .
    • Analgesic Activity Assessment : In a recent investigation, the compound was assessed for its analgesic properties through behavioral assays in rodent models. The results indicated a significant reduction in pain response compared to control groups, affirming its potential as an analgesic agent .

    Data Tables

    PropertyValue
    Molecular FormulaC15H13N5C_{15}H_{13}N_5
    Molecular Weight269.3 g/mol
    SolubilitySoluble in DMSO
    Target ReceptormGlu5
    Biological ActivitiesNeuroprotection, Analgesia

    Q & A

    Q. What are the common synthetic routes for 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine, and how do reaction conditions influence yield?

    The compound is typically synthesized via cycloaddition reactions involving nitriles and azides, or through Suzuki-Miyaura coupling to link pyridine and tetrazole moieties. Key factors include temperature control (80–120°C for cycloaddition) and catalyst selection (e.g., palladium for coupling reactions). For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to optimize heterocyclic formation in similar structures, reducing side reactions . Solvent polarity (e.g., DMF or THF) also affects intermediate stability and final yield.

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

    • NMR : Focus on aromatic proton signals in the pyridine rings (δ 7.5–9.0 ppm) and tetrazole proton environments (δ 8.5–9.5 ppm).
    • X-ray crystallography : Resolves tautomeric forms of the tetrazole ring (1H vs. 2H) and confirms regiochemistry of substituents. A study on a related tetrazole-pyridine derivative reported a mean C–C bond length of 1.38 Å and R-factor <0.08 for reliable structural validation .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

    Q. What are the primary research applications of this compound in medicinal chemistry?

    The tetrazole-pyridine scaffold is explored as a bioisostere for carboxylic acids in drug design, particularly for targeting enzymes like angiotensin-converting enzyme (ACE) or kinase inhibitors. Its planar structure facilitates π-π stacking interactions with protein active sites .

    Advanced Research Questions

    Q. How can computational modeling address challenges in predicting the tautomeric equilibrium of the tetrazole moiety?

    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) can model energy differences between 1H- and 2H-tetrazole tautomers. Solvent effects (e.g., PCM models) are critical, as polar solvents stabilize the 2H-form. MD simulations further assess dynamic behavior in biological systems .

    Q. What strategies resolve contradictions in reported synthetic yields for similar tetrazole derivatives?

    Systematic meta-analysis of literature data (e.g., comparing catalyst loading, solvent, and temperature) is essential. For instance, Pd(PPh₃)₄ may improve coupling efficiency over Pd(OAc)₂ in Suzuki reactions, but requires rigorous exclusion of moisture. Contradictions often arise from unoptimized workup protocols (e.g., column chromatography vs. recrystallization) .

    Q. How does hygroscopicity of intermediates impact scalability, and what mitigation methods are recommended?

    Tetrazole intermediates are prone to hydration, leading to byproducts. Anhydrous conditions (e.g., molecular sieves) and low-temperature storage (-20°C under argon) are critical. Karl Fischer titration can monitor water content (<0.1% w/w) during synthesis. For scale-up, flow chemistry with controlled humidity (<10% RH) reduces degradation .

    Q. What advanced catalytic systems enhance regioselectivity in pyridine-tetrazole coupling reactions?

    Heterogeneous catalysts like Pd/CeO₂ or Ni-based systems improve selectivity for the 5-position of tetrazole rings. Microwave-assisted synthesis (100–150°C, 20–30 min) further enhances reaction efficiency, achieving >85% yield in some cases. In situ IR monitoring tracks intermediate formation to optimize reaction timelines .

    Methodological Considerations

    Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

    • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC.
    • Light sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV-Vis exposure.
    • Thermal analysis : DSC/TGA profiles identify decomposition thresholds (>200°C common for tetrazoles) .

    Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

    LC-MS/MS with a C18 column (1.7 µm particles) and 0.1% formic acid in mobile phases achieves baseline separation of impurities. For example, residual palladium (from coupling reactions) is quantified via ICP-MS, requiring limits <10 ppm per ICH Q3D .

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